molecular formula C13H12N4O2 B3054891 3-Methyl-4-((4-nitrophenyl)azo)benzenamine CAS No. 62308-10-5

3-Methyl-4-((4-nitrophenyl)azo)benzenamine

Cat. No. B3054891
Key on ui cas rn: 62308-10-5
M. Wt: 256.26 g/mol
InChI Key: YVJFVECKROREIF-UHFFFAOYSA-N
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Patent
US05298588

Procedure details

Recrystallized 4-nitroaniline (16.5 g, 0.12 mol) was dissolved in 10N hydrochloric acid (40 ml) at 75° C. The solution was diluted with water (40 ml), poured over ice (100 g), and cooled in an ice bath. Sodium nitrite solution (64.0 ml, 2M) was added over 5 minutes and the mixture was stirred for 30 minutes. Urea (1.0 g) was added and the mixture was stirred 20 minutes in an ice bath. In a separate beaker distilled m-toluidine (17.1 g, 0.16 mol) was mixed with 5N hydrochloric acid (40 ml) for 5 minutes at room temperature and then cooled in an ice bath. The diazonium salt solution was added all at once to the M-toluidine hydrochloride suspension. The mixture was stirred occasionally over 2 hours at 0°-5° C. The mixture was basified with saturated potassium carbonate and the resulting solid was washed twice with warm water. Recrystallization of the solid twice from tetrahydrofuran (90 ml) and ethanol (200 ml) gave 4-(4-nitrophenylazo)-3-methylaniline as red needles (8.32 g, 28 mp 152° C.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
64 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 g
Type
reactant
Reaction Step Seven
Quantity
17.1 g
Type
reactant
Reaction Step Eight
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].N([O-])=O.[Na+].[NH2:15]C(N)=O.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[CH:21]=1.Cl.NC1C=CC=C(C)C=1.C(=O)([O-])[O-].[K+].[K+]>Cl.O>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([N:8]=[N:15][C:23]2[CH:24]=[CH:25][C:20]([NH2:19])=[CH:21][C:22]=2[CH3:26])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
16.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Five
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Six
Name
Quantity
64 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
Quantity
1 g
Type
reactant
Smiles
NC(=O)N
Step Eight
Name
Quantity
17.1 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Step Nine
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=CC(=CC=C1)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred 20 minutes in an ice bath
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred occasionally over 2 hours at 0°-5° C
Duration
2 h
WASH
Type
WASH
Details
the resulting solid was washed twice with warm water
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid twice from tetrahydrofuran (90 ml) and ethanol (200 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=NC1=C(C=C(N)C=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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